4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide
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Description
4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H18FNO3S and its molecular weight is 335.39. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Biological Activity
The synthesis and evaluation of various benzenesulfonamide derivatives, including those similar to 4-fluoro-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylbenzenesulfonamide, have demonstrated significant scientific interest due to their potential biological activities. For instance, Hashimoto et al. (2002) explored a series of benzenesulfonamide derivatives for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent, highly selective, and orally active COX-2 inhibitors for the treatment of conditions like rheumatoid arthritis and acute pain (Hashimoto et al., 2002). Similarly, Gul et al. (2016) synthesized new benzenesulfonamides that showed cytotoxic activities and potential as carbonic anhydrase inhibitors, indicating their relevance in anti-tumor activity studies (Gul et al., 2016).
Material Science and Chemistry
In the realm of materials science and chemistry, the structural properties of benzenesulfonamide derivatives are extensively studied. Rodrigues et al. (2015) analyzed the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and related compounds, revealing how supramolecular architecture is influenced by intermolecular interactions, which is crucial for designing materials with specific properties (Rodrigues et al., 2015).
Anticancer Potential
The search for new anticancer agents has led to the synthesis and evaluation of aminothiazole-paeonol derivatives, including benzenesulfonamide-related compounds. These derivatives have shown significant inhibitory activity against various cancer cell lines, suggesting their promise as anticancer agents. Tsai et al. (2016) identified compounds with potent activity against human gastric adenocarcinoma and colorectal adenocarcinoma cell lines, highlighting the potential of these molecules in cancer treatment (Tsai et al., 2016).
Properties
IUPAC Name |
4-fluoro-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c1-12-8-15(18)6-7-16(12)23(21,22)19-11-17(20)9-13-4-2-3-5-14(13)10-17/h2-8,19-20H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHJILRCEPJHDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.